4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide
Description
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-11-20-15-7-4-13(10-16(15)26-11)21-19(25)12-2-5-14(6-3-12)22-17(23)8-9-18(22)24/h2-7,10H,8-9H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUOJICUBSDFRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with an appropriate acylating agent under acidic or basic conditions.
Introduction of the Benzo[d]thiazole Moiety: The benzo[d]thiazole ring can be introduced through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Attachment of the Dioxopyrrolidinyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dioxopyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer oxygen functionalities.
Substitution: Substituted derivatives with new functional groups replacing the dioxopyrrolidinyl group.
Scientific Research Applications
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Benzamide Derivatives
MPPB (4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide)
- Molecular Formula : C₁₉H₁₉N₃O₃
- Key Substituents :
- Benzamide 4-position: 2,5-Dimethylpyrrole (electron-donating, aromatic).
- Amide-linked group: 2,5-Dioxopyrrolidinyl.
- Activity: Enhances monoclonal antibody production in CHO cells by suppressing galactosylation and increasing ATP levels .
- Comparison: The dimethylpyrrole in MPPB may improve membrane permeability compared to the benzothiazole group in the target compound.
N-(2-(Methylthio)benzo[d]thiazol-6-yl)benzamide ()
- Molecular Formula : C₁₅H₁₂N₂OS₂
- Key Substituents :
- Benzothiazole 2-position: Methylthio (-SMe) group.
- Physicochemical Properties : Higher molecular weight (300.4 g/mol) compared to the target compound (estimated ~357.4 g/mol).
- Both compounds share a benzothiazole scaffold, but the absence of the dioxopyrrolidinyl group in this analog may limit hydrogen-bonding interactions .
Benzothiazole-Containing Analogs
N-(Benzo[d]thiazol-6-yl)benzamide ()
- Molecular Formula : C₁₄H₁₀N₂OS
- Key Features :
- Unsubstituted benzothiazole at the 6-position.
Heterocyclic Fused Systems ()
Compound 11 (2-[7-Benzamido-6-iminopyrimidino[4,5-c]pyrazol-2-yl]naphthalino[1,2-d]thiazole)
Data Table: Structural and Functional Comparison
Key Insights from Structural Variations
- Dioxopyrrolidinyl Group : Present in both the target compound and MPPB, this group may influence glycosylation pathways or ATP modulation, as seen in MPPB’s role in antibody production .
- Fused Heterocycles : Complex systems like those in prioritize target specificity but may sacrifice pharmacokinetic properties due to higher molecular weight and rigidity.
Biological Activity
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide is a complex organic compound notable for its diverse biological activities. This article delves into its synthesis, structural characteristics, and biological effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features several key structural elements:
- Pyrrolidinone ring : Contributes to the compound's reactivity.
- Benzothiazole moiety : Enhances biological activity through specific interactions with biological targets.
- Benzamide group : Known for its role in various pharmacological properties.
The molecular formula is with a molecular weight of approximately 350.42 g/mol. The presence of these functional groups suggests potential interactions with various biological pathways.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the pyrrolidinone ring.
- Coupling with the benzothiazole derivative.
- Finalization through amidation to produce the benzamide structure.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
Anticancer Activity
Studies suggest that compounds with similar structures can inhibit cancer cell proliferation by modulating key signaling pathways. For instance, compounds with benzothiazole and benzamide groups have shown effectiveness against various cancer cell lines.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several pathogens. Its structural features allow it to interact with microbial enzymes or receptors, inhibiting their growth.
Neuroprotective Effects
Recent findings indicate potential neuroprotective properties, particularly in models of neurodegenerative diseases. The dual action on sodium/calcium channels and TRPV1 receptors suggests a multifaceted mechanism of action.
Comparative Biological Activity
A comparative analysis of similar compounds highlights the unique biological profile of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(benzo[d]thiazol-2-yl)benzamide | Benzothiazole ring | Antitumor activity |
| 5-(methylthiazol-2-yl)benzamide | Thiazole instead of benzothiazole | Antimicrobial properties |
| N-(pyrimidin-4-yl)benzamide | Pyrimidine ring | Antiviral activity |
This table illustrates how variations in structure can influence biological activity, emphasizing the importance of the specific combination found in this compound.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Anticancer Research : A study demonstrated that derivatives similar to this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Testing : In vitro tests showed that the compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .
- Neuroprotective Studies : Research involving animal models indicated that this compound could reduce neuroinflammation and protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease .
Q & A
Q. What are the recommended synthetic routes for 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide, and how can reaction conditions be optimized for improved yields?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Thiazole ring formation : Use Hantzsch thiazole synthesis (condensation of α-haloketones with thioamides under acidic conditions) .
- Amide coupling : React 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid derivatives with 2-methylbenzo[d]thiazol-6-amine via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (reflux for 4–6 hours), and stoichiometric ratios (1.2:1 acylating agent:amine). Monitor purity via HPLC at each step .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : Analyze - and -NMR to verify aromatic protons (δ 7.2–8.1 ppm), pyrrolidinone carbonyls (δ 170–175 ppm), and methyl groups (δ 2.5–2.7 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 432.5 [M+H]) and isotopic patterns .
- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Assay standardization : Replicate experiments under controlled conditions (e.g., cell line authenticity, passage number, and serum-free media) to eliminate variability .
- Dose-response curves : Compare EC values across studies; discrepancies may arise from differences in compound solubility (use DMSO stock solutions ≤0.1% v/v) .
- Pharmacokinetic profiling : Evaluate metabolic stability (e.g., liver microsome assays) to identify degradation products that might interfere with bioactivity .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies targeting the benzo[d]thiazole and pyrrolidinone moieties?
- Methodological Answer :
- Fragment-based design : Synthesize analogs with substitutions at the 2-methylbenzo[d]thiazole (e.g., Cl, F, or OMe groups) or pyrrolidinone (e.g., spirocyclic derivatives) .
- Computational docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities to targets like kinase domains or GPCRs .
- In vitro validation : Test analogs in enzyme inhibition assays (e.g., IC for tyrosine kinases) and compare with parent compound .
Q. How should researchers approach the optimization of reaction scalability for multi-gram synthesis without compromising purity?
- Methodological Answer :
- Flow chemistry : Implement continuous flow systems for thiazole ring formation to enhance heat transfer and reduce side reactions .
- Workup protocols : Use liquid-liquid extraction (e.g., ethyl acetate/water) followed by silica gel chromatography (gradient elution with hexane:EtOAc) .
- Process analytical technology (PAT) : Integrate in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data involving this compound?
- Methodological Answer :
- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC values and Hill slopes .
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) to identify significant differences in viability assays .
- Synergy analysis : Use the Chou-Talalay method for combination studies with other therapeutics .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurodegenerative models?
- Methodological Answer :
- Transcriptomic profiling : Perform RNA-seq on treated neuronal cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
- Protein interaction studies : Use pull-down assays with biotinylated analogs and streptavidin beads to isolate binding partners .
- In vivo models : Administer the compound (10–50 mg/kg, IP) in transgenic mice and assess behavioral outcomes (e.g., Morris water maze) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
